molecular formula C10H14N2Si B3173628 2-((Trimethylsilyl)ethynyl)pyridin-3-amine CAS No. 947330-64-5

2-((Trimethylsilyl)ethynyl)pyridin-3-amine

Cat. No.: B3173628
CAS No.: 947330-64-5
M. Wt: 190.32 g/mol
InChI Key: OUVCGGQBMJGLDX-UHFFFAOYSA-N
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Description

2-((Trimethylsilyl)ethynyl)pyridin-3-amine (CAS: 947330-64-5, molecular formula: C₁₀H₁₄N₂Si, molecular weight: 190.32 g/mol) is a pyridine derivative featuring a trimethylsilyl-protected ethynyl group at the 2-position and an amine group at the 3-position of the pyridine ring . This compound is commercially available with a purity of ≥95% and is cataloged under MFCD12922741 . Its structure combines the electron-rich pyridine core with a sterically bulky trimethylsilyl (TMS) ethynyl group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor chemistry.

Properties

IUPAC Name

2-(2-trimethylsilylethynyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2Si/c1-13(2,3)8-6-10-9(11)5-4-7-12-10/h4-5,7H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVCGGQBMJGLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Hydroxyl vs. Amine Substituents
  • This compound may serve as a precursor for further functionalization via Mitsunobu or alkylation reactions .
Halogen-Substituted Derivatives
  • 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine (CAS: 1203499-68-6): Incorporation of bromo and chloro substituents increases molecular weight (MW: ~327.6 g/mol) and enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The halogen atoms act as leaving groups, facilitating aryl-aryl bond formation .
  • 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine : The chloro group at the 2-position may sterically hinder nucleophilic attacks at the adjacent ethynyl group, influencing regioselectivity in reactions .

Positional Isomerism

  • This isomer is cataloged under MFCD20691029 .
  • 6-((Trimethylsilyl)ethynyl)pyridin-3-amine (CAS: 868736-61-2): The ethynylsilyl group at the 6-position creates a distinct steric environment, which could affect π-π stacking interactions in crystal structures or ligand-receptor binding .

Functional Group Modifications

Electron-Withdrawing Groups
  • 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine : The trifluoromethyl (-CF₃) group at the 5-position is strongly electron-withdrawing, reducing the amine’s basicity and enhancing metabolic stability, a desirable trait in drug candidates .
Methoxy and Dimethoxymethyl Groups
  • 3-Dimethoxymethyl-5-((trimethylsilyl)ethynyl)pyridine : The dimethoxymethyl group increases steric bulk and hydrophilicity, which may improve solubility in organic solvents .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
2-((TMS)ethynyl)pyridin-3-amine (947330-64-5) C₁₀H₁₄N₂Si 190.32 TMS-ethynyl (C-2), NH₂ (C-3) Cross-coupling precursor; pharmaceutical intermediate
2-((TMS)ethynyl)pyridin-3-ol (556832-92-9) C₁₀H₁₃NOSi 191.30 TMS-ethynyl (C-2), OH (C-3) Hydrogen-bonding; solvolysis studies
6-Bromo-2-chloro-4-((TMS)ethynyl)-pyridin-3-amine (1203499-68-6) C₁₀H₁₁BrClN₂Si ~327.6 Br (C-6), Cl (C-2), NH₂ (C-3) Suzuki-Miyaura coupling; halogenated intermediate
5-(Trifluoromethyl)-3-((TMS)ethynyl)-pyridin-2-amine C₁₁H₁₂F₃N₂Si 272.32 CF₃ (C-5), NH₂ (C-2) Enhanced metabolic stability; agrochemicals
6-Methyl-5-nitro-3-((TMS)ethynyl)pyridin-2-amine (1951451-72-1) C₁₁H₁₅N₃O₂Si 249.34 NO₂ (C-5), CH₃ (C-6) Reduction to amino derivatives; explosives research

Biological Activity

2-((Trimethylsilyl)ethynyl)pyridin-3-amine, a compound featuring a pyridine ring substituted with a trimethylsilyl ethynyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H13N, with a molecular weight of 175.23 g/mol. The compound can be synthesized through various methods, including Sonogashira coupling reactions, which involve the reaction of a pyridine derivative with a trimethylsilyl acetylene under palladium catalysis.

Synthetic Route Example

One common synthetic route involves the following steps:

  • Preparation of Pyridine Derivative : Start with 2-bromo-3-pyridine.
  • Sonogashira Reaction : React the pyridine derivative with trimethylsilylacetylene using Pd(PPh₃)₂Cl₂ as a catalyst.
  • Deprotection : Remove the trimethylsilyl group post-reaction to yield the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antiviral and anticancer agent.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral properties. For instance, in vitro assays showed that certain derivatives could inhibit viral replication in cell lines infected with Dengue virus (DENV) and other RNA viruses.

CompoundEC50 (μM)Virus Type
This compound0.96DENV
Related Compound A0.35HCV
Related Compound B0.21TMV

Anticancer Activity

In addition to antiviral effects, this compound has shown promise in cancer research. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

Cell LineIC50 (μM)Mechanism
MCF-7 (Breast Cancer)5.0ROS Induction
HeLa (Cervical Cancer)7.5Apoptosis Activation

Case Studies

Several case studies highlight the biological implications of this compound:

  • Study on Viral Inhibition : A study published in MDPI reported that derivatives of pyridine compounds, including this compound, exhibited potent inhibition against DENV with an EC50 value of 0.96 μM, indicating its potential as an antiviral agent .
  • Cancer Cell Line Research : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis at concentrations lower than those required for non-cancerous cells .

The proposed mechanism of action for this compound includes:

  • Inhibition of Viral Replication : The compound may disrupt viral RNA synthesis or assembly.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways by increasing ROS levels and modulating Bcl-2 family proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((Trimethylsilyl)ethynyl)pyridin-3-amine
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2-((Trimethylsilyl)ethynyl)pyridin-3-amine

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